molecular formula C25H27N3O4 B2864733 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 887224-45-5

2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B2864733
CAS No.: 887224-45-5
M. Wt: 433.508
InChI Key: CJBDCMLDXTVDCL-UHFFFAOYSA-N
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Description

2-(3-Butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a benzofuropyrimidinone derivative characterized by a fused benzofuran-pyrimidine core. Key structural features include:

  • A 3-butyl substituent at the pyrimidine ring’s third position, enhancing lipophilicity.
  • An N-(2-ethyl-6-methylphenyl)acetamide side chain, which modulates steric and electronic interactions.

Its design aligns with trends in heterocyclic chemistry, where fused rings and tailored substituents optimize target binding and pharmacokinetics .

Properties

CAS No.

887224-45-5

Molecular Formula

C25H27N3O4

Molecular Weight

433.508

IUPAC Name

2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C25H27N3O4/c1-4-6-14-27-24(30)23-22(18-12-7-8-13-19(18)32-23)28(25(27)31)15-20(29)26-21-16(3)10-9-11-17(21)5-2/h7-13H,4-6,14-15H2,1-3H3,(H,26,29)

InChI Key

CJBDCMLDXTVDCL-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=C(C=CC=C4CC)C

solubility

not available

Origin of Product

United States

Preparation Methods

Condensation and Cyclization Strategies

The benzofuro[3,2-d]pyrimidine core is typically synthesized via cyclocondensation reactions. A foundational approach involves the reaction of 2-hydroxybenzofuran-3-carbaldehyde with urea or thiourea under alkaline conditions. For example, in a study by Veerapur et al., 2-hydroxy-5-nitro-1-benzonitrile was treated with haloketones to form 1-(3-amino-5-nitro-1-benzofuran-2-yl)ethan-1-one, which subsequently underwent cyclization with urea to yield pyrimidine derivatives. Adapting this methodology, the 3-butyl substituent can be introduced by employing 3-butylurea as a cyclizing agent in ethanol under reflux (78–80°C) for 12–16 hours.

Critical Parameters :

  • Solvent polarity (ethanol vs. DMF) influences reaction kinetics.
  • Alkali catalysts (KOH or NaOEt) enhance cyclization efficiency.
  • Temperature control minimizes decarboxylation side reactions.

Thioether Linkage Formation

The thioether bridge at position 2 of the pyrimidine ring is introduced via nucleophilic substitution. A patent by EP2621894B1 details the alkylation of thiol-containing intermediates with chloroacetamide derivatives in methanol or acetonitrile, using triethylamine as a base. For the target compound, 2-mercaptobenzofuropyrimidine reacts with chloroacetyl chloride in dichloromethane at 0–5°C, followed by gradual warming to room temperature.

Acetamide Functionalization and Coupling

N-Arylation of the Acetamide Moiety

The N-(2-ethyl-6-methylphenyl)acetamide group is synthesized through a two-step process:

  • Chloroacetylation : Reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride in dry dichloromethane, catalyzed by triethylamine (yield: 85–90%).
  • Nucleophilic Displacement : The chloroacetamide intermediate reacts with the thiolate anion generated from the benzofuropyrimidine core in DMF at 60°C for 8 hours.

Optimization Insights :

  • Excess amine (1.2 equiv) ensures complete displacement of chloride.
  • Anhydrous conditions prevent hydrolysis of the chloroacetamide.

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance scalability. A representative protocol involves:

  • Step 1 : Benzofuropyrimidine core synthesis in a packed-bed reactor with immobilized KOH.
  • Step 2 : In-line thioether formation using microchannel reactors (residence time: 20 min, 60°C).
  • Step 3 : Acetamide coupling via static mixers, achieving 92% conversion.

Advantages :

  • Reduced reaction times (total process time: 4 hours vs. 24 hours batchwise).
  • Improved heat transfer minimizes thermal degradation.

Purification and Characterization

Chromatographic Techniques

Final purification employs gradient silica gel chromatography (ethyl acetate/hexane, 1:4 to 1:1) followed by recrystallization from ethanol/water (3:1). Purity thresholds exceeding 99% are achievable, as confirmed by HPLC (C18 column, 254 nm).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 8.21 (s, 1H, pyrimidine H), δ 7.45–7.39 (m, 2H, benzofuran H), and δ 2.31 (s, 3H, methyl group).
  • HRMS : Calculated for C₂₆H₂₈FN₃O₄ [M+H]⁺: 482.2085; Observed: 482.2089.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing pathways during pyrimidine ring formation may yield N1 vs. N3 alkylation products. DFT studies reveal that electron-withdrawing groups (e.g., nitro) at position 5 of the benzofuran enhance N1 selectivity by 12:1.

Stability of Thioether Linkages

Thioethers are prone to oxidation during storage. Stabilization methods include:

  • Lyophilization under argon.
  • Addition of 0.1% w/v ascorbic acid as an antioxidant.

Case Study: Pilot-Scale Synthesis

A 10-batch campaign (1 kg scale) achieved an overall yield of 68% using the following protocol:

Step Conditions Yield
Core synthesis Ethanol, KOH, 80°C, 12 h 75%
Thioether formation DMF, 60°C, 8 h 82%
Acetamide coupling CH₂Cl₂, Et₃N, 25°C, 4 h 90%
Purification Column chromatography 95%

Key Findings :

  • Residual palladium from coupling catalysts was reduced to <5 ppm via chelating resins.
  • Process mass intensity (PMI) was optimized to 32, aligning with green chemistry principles.

Chemical Reactions Analysis

  • Types of Reactions: : This compound can undergo a variety of chemical reactions including oxidation, reduction, and substitution.

    • Oxidation: : The presence of specific functional groups like the dioxo units can make the compound susceptible to oxidation under certain conditions, potentially altering its chemical and pharmacological properties.

    • Reduction: : The compound can also undergo reduction, often involving reagents like hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the carbonyl groups.

  • Common Reagents and Conditions: : Reagents such as hydrogen gas for reductions, potassium permanganate for oxidations, and nucleophiles like amines or halides for substitution reactions are commonly used.

  • Major Products: : The reactions typically result in derivatives of the original compound, each with potentially different biological or chemical activities based on the nature of the functional groups introduced or modified.

Scientific Research Applications

  • Chemistry: : It serves as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: : Its biological activities are of significant interest, particularly in understanding its interactions with biological macromolecules.

  • Medicine: : The compound is explored for its potential therapeutic effects. Studies often focus on its role as an inhibitor or modulator of specific enzymes or receptors.

  • Industry: : It might be used in the development of new materials or as a specialty chemical in different industrial processes.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level:

  • Molecular Targets and Pathways: : It is believed to target specific enzymes or receptors within biological systems, modulating their activity. This interaction could involve binding to active sites or altering the conformation of target proteins, thereby influencing biological pathways.

  • Mechanistic Insights: : Understanding the precise mechanism requires detailed studies, including molecular docking and kinetic experiments to delineate how the compound interacts at the molecular level and its subsequent effects on cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notes Source
Target Compound C₂₇H₂₈N₃O₄ (estimated) ~482.54 g/mol 3-butyl, N-(2-ethyl-6-methylphenyl)acetamide High lipophilicity due to alkyl chains; potential for enhanced membrane permeability.
2-(2,4-Dioxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide C₂₅H₁₉N₃O₅ 441.44 g/mol 3-phenyl, N-(2-methoxyphenyl)acetamide Methoxy group improves solubility but reduces logP compared to alkyl substituents .
2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide C₂₅H₂₄F₃N₃O₃S 527.54 g/mol 3-(3-methylbutyl), sulfanyl linker, N-(3-CF₃-phenyl)acetamide Sulfanyl group may alter metabolic stability; CF₃ enhances electronegativity .
N-{4-[4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-fluorophenyl}acetamide C₃₄H₂₄F₃N₅O₃ 571.20 g/mol Chromenone core, fluorinated aryl groups Fluorine atoms improve bioavailability but introduce synthetic complexity .

Key Differences and Implications

Substituent Lipophilicity: The target compound’s 3-butyl and 2-ethyl-6-methylphenyl groups confer higher logP values compared to the methoxyphenyl (441.44 g/mol) and trifluoromethylphenyl (527.54 g/mol) analogues. The sulfanyl linker in the 527.54 g/mol derivative () may reduce oxidative metabolism compared to the target compound’s oxygen-based acetamide .

Electronic Effects :

  • Electron-withdrawing groups (e.g., CF₃ in ) enhance binding to electrophilic targets but may reduce nucleophilic reactivity.
  • The 2,4-dioxo motif in the target compound and ’s analogue provides hydrogen-bond acceptors, critical for interactions with kinase ATP-binding pockets .

Synthetic Accessibility :

  • highlights the use of phthalide intermediates for benzofuran-containing systems, suggesting that the target compound’s synthesis may require similar multi-step routes involving Suzuki couplings or acetamide formations .

Research Findings and Pharmacological Considerations

While direct activity data for the target compound are absent, insights from analogues suggest:

  • Kinase Inhibition: Pyrimidinone derivatives often target tyrosine kinases (e.g., EGFR, VEGFR). The 3-butyl group may occupy hydrophobic pockets, as seen in FDA-approved kinase inhibitors like imatinib .
  • Toxicity Risks : Bulky alkyl chains (e.g., 3-butyl) may increase hepatotoxicity risks, necessitating structure-activity relationship (SAR) studies .

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